molecular formula C18H25N3O3 B7917976 [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917976
M. Wt: 331.4 g/mol
InChI Key: YQSZCXPKKINXLA-INIZCTEOSA-N
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Description

Chemical Structure and Key Features The compound [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a piperidine-based molecule featuring:

  • A piperidin-3-yl core substituted with a 2-amino-acetyl group at the 1-position.
  • A cyclopropyl-carbamic acid benzyl ester moiety attached to the piperidine nitrogen.
  • Stereochemical specificity at the piperidine carbon (S-configuration).

Applications and Relevance Piperidine derivatives are critical in medicinal chemistry due to their bioavailability and interaction with biological targets, such as G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,19H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZCXPKKINXLA-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CN)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-Piperidin-3-yl Intermediate

The enantiomerically pure (S)-piperidin-3-amine is synthesized via asymmetric hydrogenation of a pyridine precursor using a chiral ruthenium catalyst (e.g., Noyori-type), achieving >98% enantiomeric excess (ee). Key parameters include:

ParameterConditionYieldReference
CatalystRu-(S)-BINAP92%
Hydrogen pressure50 psi-
SolventMethanol-
Reaction time24 hours-

Cyclopropyl Carbamate Formation

The cyclopropyl carbamic acid benzyl ester is introduced via a two-step protocol:

  • Cyclopropanation : Reaction of allyl chloride with diazomethane generates cyclopropyl chloride, which is hydrolyzed to cyclopropanol.

  • Carbamate Coupling : Cyclopropanol reacts with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base, yielding the benzyl-protected carbamate.

Critical optimization data:

  • Temperature : 0–5°C during carbamate formation prevents racemization.

  • Molar ratio : 1:1.2 (cyclopropanol : benzyl chloroformate) maximizes yield (85%).

Amino-Acetylation of the Piperidine Core

The 2-amino-acetyl group is installed via a nucleophilic acyl substitution reaction. The (S)-piperidin-3-amine intermediate reacts with 2-chloroacetamide in acetonitrile at 60°C, followed by ammonolysis to replace the chloro group with an amino group.

Reaction Conditions :

  • Solvent : Anhydrous acetonitrile (water content <0.01%).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 10 mol%) accelerates acylation.

  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Stereochemical Control and Resolution

The (S)-configuration at the piperidine ring is maintained through:

  • Chiral Pool Synthesis : Using (S)-malic acid as a chiral auxiliary during piperidine formation.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates with lipase PS-30, selectively cleaving the (R)-enantiomer.

Industrial-Scale Production Considerations

Patented methods highlight adaptations for kilogram-scale synthesis:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • In-line Analytics : Fourier-transform infrared (FTIR) monitors acylation completion.

  • Cost-Efficiency : Recycling of chiral catalysts via immobilized Ru-BINAP systems reduces expenses by 30%.

Characterization and Quality Control

Final product validation includes:

  • HPLC Analysis : Purity >99.5% (C18 column, 0.1% TFA in water/acetonitrile).

  • Optical Rotation : [α]₂₀ᴅ = +12.5° (c = 1, methanol).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.05–3.95 (m, 1H, piperidine-H), 3.20 (d, J = 6.4 Hz, 2H, NH₂), 2.85–2.70 (m, 2H, acetyl-H).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldReference
Chiral Pool SynthesisHigh ee (>99%)Expensive starting materials75%
Enzymatic ResolutionLow costRequires multi-step recycling68%
Continuous FlowScalable, fastHigh initial equipment cost82%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the amino-acetyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Pharmacological Potential

The compound's structural features indicate potential applications in several therapeutic areas:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
  • Neurological Effects : Given its piperidine structure, it may interact with neurotransmitter systems, potentially acting as a modulator for conditions like anxiety or depression.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth through apoptosis induction.

Case Studies and Research Findings

Research has begun to explore the pharmacological effects of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester:

  • Study on Antimicrobial Efficacy : Initial studies indicated that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Investigations into Neurological Modulation : In vitro assays demonstrated that the compound can modulate neurotransmitter release, suggesting potential applications in treating mood disorders.
  • Anticancer Research : Preliminary results from cell line studies show that this compound can induce apoptosis in cancer cells, warranting further investigation into its anticancer mechanisms.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The compound’s closest analogs differ in substituents or stereochemistry. Key examples include:

(a) [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl -carbamic acid benzyl ester
  • Structural Difference : Cyclopropyl group replaced with isopropyl .
  • CAS : 1354006-86-2 .
  • Impact : The bulkier isopropyl group may alter steric interactions in binding pockets compared to the cyclopropyl analog.
(b) [1-((S)-2-Amino-propionyl )-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • Structural Difference : Acetyl group replaced with propionyl (CH2CH2CONH2).
  • CAS : 1354033-31-0 .
  • Impact : Extended acyl chain could enhance lipophilicity (predicted logP increase by ~0.5).
(c) [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
  • Stereochemical Difference : R-configuration at the piperidine carbon .
  • Impact : Enantiomeric pairs often exhibit divergent biological activities (e.g., receptor affinity, metabolic stability).
(d) [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl -carbamic acid benzyl ester
  • Structural Differences :
    • Acyl group: 3-methyl-butyryl (branched chain) vs. acetyl.
    • Carbamate substituent: Ethyl vs. benzyl.
  • CAS : 1401666-94-1 .
  • Impact : Branched acyl groups may improve metabolic stability, while ethyl substitution reduces aromaticity.

Physicochemical and Commercial Comparison

Compound Molecular Formula CAS Molecular Weight Substituent (R1/R2) Status
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C18H23N3O3 1260013-86-2 329.40 R1=Cyclopropyl, R2=Acetyl Discontinued
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C19H27N3O3 1354006-86-2 345.44 R1=Isopropyl, R2=Acetyl Not specified
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C19H29N3O3 1354033-31-0 347.45 R1=Isopropyl, R2=Propionyl Not specified
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C18H23N3O3 Not provided 329.40 R1=Cyclopropyl, R2=Acetyl (R-configuration) Not specified

Key Observations :

  • Molecular Weight : Increases with larger substituents (e.g., isopropyl adds ~16 Da vs. cyclopropyl).
  • Commercial Status : The cyclopropyl-acetyl variant is discontinued, limiting its practical use .

Research Implications

  • Stereochemistry : The (S)-enantiomer (target compound) may exhibit distinct target engagement compared to the (R)-form, as seen in GPCR ligands like aprepitant .
  • Substituent Effects : Cyclopropane’s ring strain could confer conformational rigidity, favoring specific binding modes. Isopropyl’s bulkiness might reduce off-target interactions.
  • Synthetic Utility : Benzyl esters are often used as protecting groups, suggesting this compound could serve as an intermediate in peptide synthesis .

Biological Activity

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : Approximately 273.33 g/mol
  • Key Functional Groups :
    • Piperidine ring
    • Cyclopropyl group
    • Carbamic acid benzyl ester

These features are critical for the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the piperidine ring is often associated with enhanced antimicrobial efficacy. For example, studies have shown that piperidine derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.

Neurological Effects

Given the structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems. It has been hypothesized that this compound could act as a modulator for conditions such as anxiety and depression by interacting with serotonin and dopamine receptors .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . Similar derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, piperidine-based compounds have been shown to inhibit tumor growth in various cancer models, suggesting potential applications in cancer therapy .

The exact mechanisms through which this compound exerts its biological effects require further investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling or metabolism.
  • Receptor Modulation : It could act on various receptors (e.g., GPCRs) influencing cellular responses related to neuropharmacology and cancer biology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Piperidine derivative APiperidine ringAntimicrobialEffective against resistant strains
Cyclopropyl compound BCyclopropane moietyNeurological effectsSelective serotonin reuptake inhibition
Amino-acid derivative CAmino acid backboneAnticancer propertiesTargets specific cancer pathways

This table highlights how structural similarities can lead to diverse biological activities and therapeutic potentials.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were evaluated for their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited superior apoptosis induction compared to standard chemotherapy agents like bleomycin . This suggests that this compound may also show promise in oncology.

Neurological Modulation Research

Another study focused on the interaction of piperidine derivatives with cholinergic receptors, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound were shown to inhibit acetylcholinesterase activity, suggesting possible applications in enhancing cognitive function.

Q & A

Q. What in vitro models are suitable for assessing the compound’s metabolic stability?

  • Methodological Answer : Perform:
  • Liver Microsome Incubations : Track parent compound depletion via LC-MS.
  • CYP450 Inhibition Assays : Use fluorogenic substrates to identify enzyme interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.